molecular formula C16H10BrN3 B14915750 4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile

4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile

Cat. No.: B14915750
M. Wt: 324.17 g/mol
InChI Key: MDQMSRIFSWBYJE-UHFFFAOYSA-N
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Description

4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a bromophenyl group attached to the pyrazole ring and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 4-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate. The final step involves the reaction of this intermediate with benzonitrile under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The benzonitrile moiety can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are used.

    Coupling Reactions: Reagents like palladium catalysts and ligands are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents on the bromophenyl group.

    Oxidation and Reduction: Products include oxidized or reduced forms of the pyrazole ring.

    Coupling Reactions: Products include more complex aromatic compounds.

Scientific Research Applications

4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to specific molecular targets. The bromophenyl and benzonitrile groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-1H-pyrazole: Similar structure but lacks the benzonitrile group.

    4-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine: Contains an amine group instead of the benzonitrile group.

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a piperazine and triazole moiety

Uniqueness

4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile is unique due to the presence of both the bromophenyl and benzonitrile groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C16H10BrN3

Molecular Weight

324.17 g/mol

IUPAC Name

4-[5-(4-bromophenyl)-1H-pyrazol-3-yl]benzonitrile

InChI

InChI=1S/C16H10BrN3/c17-14-7-5-13(6-8-14)16-9-15(19-20-16)12-3-1-11(10-18)2-4-12/h1-9H,(H,19,20)

InChI Key

MDQMSRIFSWBYJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NNC(=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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